(2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride
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Description
Scientific Research Applications
Antidepressant Potential
Research indicates that structurally novel 5-HT3 receptor antagonists, such as certain methanone derivatives, have shown potential as antidepressants. For example, in a study by Mahesh et al. (2011), compounds with higher pA(2) values exhibited significant antidepressant-like activity in a forced swim test.
Acetylcholinesterase Inhibition
A series of arylisoxazole‐phenylpiperazines have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE). Notably, Saeedi et al. (2019) identified compounds with significant AChE inhibition, suggesting a potential application in treating neurodegenerative diseases.
Antifungal Activity
Novel derivatives of (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone have been synthesized with promising effects on antifungal activity. In the study by Lv et al. (2013), compounds with specific phenyl groups showed enhanced antifungal properties.
Synthesis of New Amides
The synthesis of new carboxylic acid amides containing N-methylpiperazine fragments has been explored. According to Koroleva et al. (2011), these compounds are intermediates in the synthesis of pharmaceuticals like the antileukemic agent imatinib.
Antimicrobial Activity
New pyridine derivatives have been synthesized and shown to possess variable antimicrobial activity. Patel et al. (2011) reported modest effectiveness against various bacterial and fungal strains.
CNS Depressant and Anticonvulsant Properties
Some novel arylmethanones have demonstrated central nervous system depressant activity, potential anticonvulsant properties, and low toxicity. Butler et al. (1984) found that certain compounds also exhibited antipsychotic effects.
properties
IUPAC Name |
[2-(aminomethyl)-4-methylpiperazin-1-yl]-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3.2ClH/c1-15-3-4-16(9(6-13)7-15)12(17)11-5-10(8-18-2)19-14-11;;/h5,9H,3-4,6-8,13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDTWBYCIMEPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CN)C(=O)C2=NOC(=C2)COC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride |
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